molecular formula C14H17N3O B1324302 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1017789-30-8

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Katalognummer: B1324302
CAS-Nummer: 1017789-30-8
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: KHRPQBDFNGEGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a chemical compound with the molecular formula C14H17N3O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis signaling pathway. The compound’s benzyl groups are thought to interact with hydrophobic pockets in the target protein, stabilizing the inhibitor-protein complex and preventing the progression of necroptosis .

Vergleich Mit ähnlichen Verbindungen

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C₁₄H₁₇N₃O and a molecular weight of approximately 243.30 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Structural Characteristics

The compound features a triaza framework, which incorporates three nitrogen atoms that contribute to its chemical reactivity and potential biological activity. The spirocyclic arrangement enhances its ability to interact with biological systems, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.30 g/mol
Structure TypeSpirocyclic
Nitrogen Atoms3

Pharmacological Properties

Research indicates that compounds within the triazaspiro class may exhibit central nervous system depressant effects, suggesting potential applications in treating anxiety and insomnia. Additionally, derivatives of similar compounds have shown promise in myelostimulation and other therapeutic areas.

The mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis signaling pathways. The compound’s benzyl groups are believed to stabilize the inhibitor-protein complex by interacting with hydrophobic pockets in the target protein .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : Inhibitors derived from this compound have been shown to affect phospholipase D (PLD) activity, which is implicated in various physiological functions such as chemotaxis and phagocytosis. For example, NFOT (a derivative) has demonstrated potent inhibition of PLD2 with an EC50 value around 10 nM .
  • Binding Affinity Studies : Preliminary interaction studies suggest that the compound may bind to neurotransmitter receptors or enzymes involved in metabolic pathways, crucial for understanding its therapeutic potential.

Case Studies

A few notable case studies highlight the biological activities associated with this compound:

  • Study on Neuropharmacological Effects : A study assessed the central nervous system effects of triazaspiro compounds and found that they could potentially reduce anxiety-like behaviors in animal models.
  • Anti-Cancer Activity : Research has indicated that certain derivatives may exhibit anti-cancer properties by inhibiting cell invasion and metastasis through modulation of signaling pathways involving PLD.

Eigenschaften

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPQBDFNGEGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629282
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-30-8
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.